methyl 2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a furan ring, a piperazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with 2-bromoacetamide to form the acetamido derivative. Finally, the acetamido derivative is reacted with 4,5-dimethylthiophene-3-carboxylic acid methyl ester under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Methyl 2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of methyl 2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. The thiophene ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: A simpler compound with a furan ring and a carboxylate group.
Dimethyl furan-2,5-dicarboxylate: Contains two carboxylate groups on a furan ring.
Furan-2-carbonyl piperazine: Lacks the thiophene ring and the acetamido group.
Uniqueness
Methyl 2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of a furan ring, a piperazine ring, and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-12-13(2)28-17(16(12)19(25)26-3)20-15(23)11-21-6-8-22(9-7-21)18(24)14-5-4-10-27-14/h4-5,10H,6-9,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWZSWOQWVHEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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